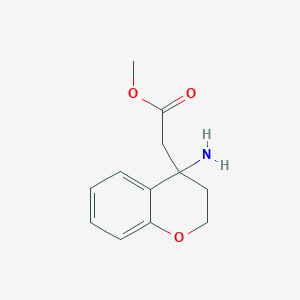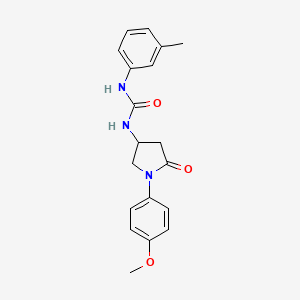
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
Enzyme Inhibition and Anticancer Properties
- Urea derivatives, including structurally related compounds, have been synthesized and tested for enzyme inhibition properties, particularly targeting urease, β-glucuronidase, and phosphodiesterase enzymes. These derivatives have also shown potential in inhibiting prostate cancer cell lines, indicating their promise in cancer treatment research (Mustafa, Perveen, & Khan, 2014).
Synthesis and Stereochemical Studies
- Research has been conducted on the synthesis and stereochemical determination of related urea derivatives. This includes the exploration of different synthesis pathways and configurations, which is crucial for understanding the structure-activity relationships in potential pharmaceutical compounds (Chen et al., 2010).
Synthesis Methodologies
- The synthesis processes for similar urea derivatives have been explored, including different methods such as carbonylation reactions and substitution reactions. These studies contribute to the development of more efficient and scalable methods for producing these compounds (Sarantou & Varvounis, 2022).
Glycolic Acid Oxidase Inhibitors
- Research on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, which are structurally related to the compound , has shown their effectiveness as inhibitors of glycolic acid oxidase. This is significant for potential treatments of conditions like hyperoxaluria (Rooney et al., 1983).
Neuropeptide Receptor Antagonists
- Urea derivatives have been studied as neuropeptide receptor antagonists, particularly targeting the neuropeptide Y5 receptor. These compounds show potential for treating conditions related to this receptor, emphasizing the importance of structural variations in medicinal chemistry (Fotsch et al., 2001).
Acetylcholinesterase Inhibitors
- Some urea derivatives have been evaluated as acetylcholinesterase inhibitors, showcasing their potential in treating neurodegenerative diseases like Alzheimer’s (Vidaluc et al., 1995).
Electro-Fenton Degradation Studies
- Urea compounds have been involved in studies related to the Electro-Fenton degradation process, which is significant in environmental chemistry and pollution control (Sirés et al., 2007).
Rho Kinase Inhibitors
- Research on urea derivatives as inhibitors of Rho associated protein kinases (ROCK1 and 2) shows the compound's potential in cancer and cardiovascular disease treatment (Pireddu et al., 2012).
Antimicrobial Evaluation
- Novel urea derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting their use in combating infections and diseases caused by microbes (Rani et al., 2014).
Corrosion Inhibition
- Certain urea compounds have been studied for their effectiveness as corrosion inhibitors, which is important in materials science and engineering (Bahrami & Hosseini, 2012).
特性
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-4-3-5-14(10-13)20-19(24)21-15-11-18(23)22(12-15)16-6-8-17(25-2)9-7-16/h3-10,15H,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMKWXIUZMGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

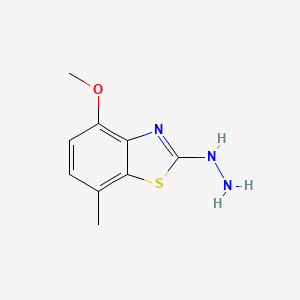
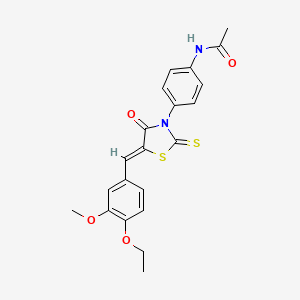
![N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide](/img/structure/B2841986.png)
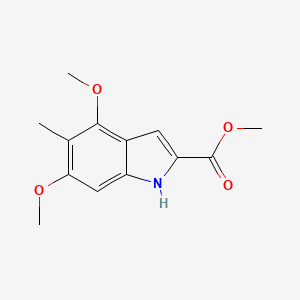
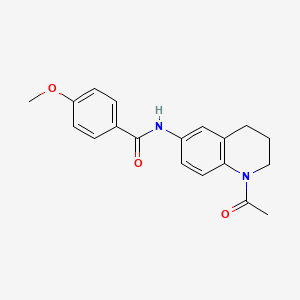


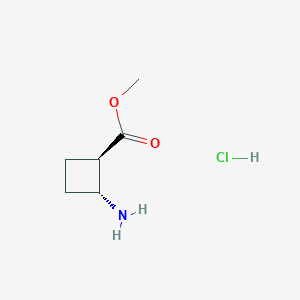
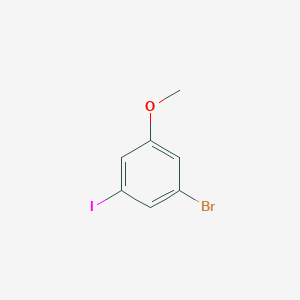
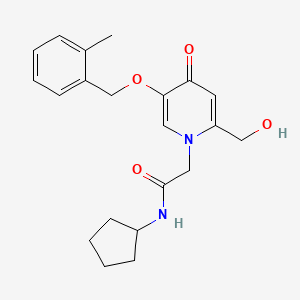
![3,5-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2841996.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2841997.png)
![N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2841998.png)
